molecular formula C15H16Cl2N2O8 B1668702 Chloramphenicol succinate CAS No. 3544-94-3

Chloramphenicol succinate

Katalognummer: B1668702
CAS-Nummer: 3544-94-3
Molekulargewicht: 423.2 g/mol
InChI-Schlüssel: LIRCDOVJWUGTMW-ZWNOBZJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

    • Chloramphenicolsuccinat wird über verschiedene Wege synthetisiert, darunter die Veresterung von Chloramphenicol mit Bernsteinsäure.
    • Industrielle Produktionsmethoden beinhalten chemische Synthese- und Reinigungsschritte.
  • Vorbereitungsmethoden

    • Chloramphenicol succinate is synthesized through various routes, including esterification of chloramphenicol with succinic acid.
    • Industrial production methods involve chemical synthesis and purification steps.
  • Analyse Chemischer Reaktionen

    Hydrolysis to Active Chloramphenicol

    The prodrug undergoes enzymatic hydrolysis in vivo to release chloramphenicol, a critical activation step :

    Reaction :
    Chloramphenicol succinate+H2OesterasesChloramphenicol+Succinic acid\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{esterases}}\text{Chloramphenicol}+\text{Succinic acid}

    Key characteristics :

    • Rate : Hydrolysis occurs rapidly in blood and tissues, with a plasma half-life of 0.6–2.7 hours .

    • Clinical impact : Delayed hydrolysis (e.g., in neonates or hepatic impairment) increases toxicity risk due to prolonged prodrug circulation .

    Metabolic Pathways

    This compound and its active metabolite undergo extensive biotransformation :

    PathwayEnzymes/ProcessMetabolites Formed
    GlucuronidationUDP-glucuronosyltransferaseChloramphenicol glucuronide
    SulfationSulfotransferasesSulfate conjugates
    OxidationCytochrome P450Oxidized derivatives
    DechlorinationHydrolasesDichloroacetate analogs

    Notable features :

    • Prodrug stability : 6–80% is excreted unchanged in urine, highlighting variability in hydrolysis efficiency .

    • Toxicity linkage : The nitro group is metabolized to aryl amines, implicated in rare cases of aplastic anemia .

    Degradation Reactions

    While stability data is limited, alkaline conditions likely accelerate ester hydrolysis. Acidic environments may promote amide bond cleavage in the dichloroacetate moiety, though this is less documented.

    Reaction with Bases

    During synthesis and purification, the compound reacts with inorganic bases (e.g., NaHCO₃) to form water-soluble salts, facilitating impurity removal .

    Wissenschaftliche Forschungsanwendungen

    Medical Applications

    Chloramphenicol succinate is indicated for various serious infections, including:

    • Typhoid Fever : Effective against Salmonella typhi.
    • Meningitis : Particularly useful for infections caused by Haemophilus influenzae.
    • Bacterial Infections : Employed when less hazardous alternatives are ineffective.

    Dosage and Administration

    The recommended dosage for adults is typically 1 g every 6-8 hours, depending on the severity of the infection. The drug is administered intravenously as a sterile solution to ensure rapid absorption and efficacy .

    Pharmacokinetics and Efficacy

    This compound has been shown to achieve effective serum levels when administered intramuscularly, particularly in pediatric populations. Studies indicate that the pharmacokinetic profile allows for effective treatment outcomes in infants and children aged 28 days to 6 years .

    Toxicity and Safety Profile

    While this compound is effective, it carries a risk of significant side effects, particularly hematological toxicity:

    • Aplastic Anemia : A serious condition that may develop weeks after treatment.
    • Reversible Hematotoxicity : Characterized by reticulocytopenia and anemia during treatment .

    Case Study Insights

    Research involving animal models has demonstrated that this compound can induce myelotoxicity at high doses. For instance, studies on female B6C3F1 mice revealed dose-related effects leading to anemia with reticulocytopenia after administration of this compound at doses of 2500 mg/kg and 3500 mg/kg . Importantly, these effects were reversible upon cessation of treatment.

    Drug-Nutrient Interactions

    Research highlights the importance of understanding drug-nutrient interactions when administering this compound. For example, dietary factors can influence the pharmacokinetics of this antibiotic, potentially enhancing or diminishing its efficacy. Clinicians are advised to consider these interactions, especially in vulnerable populations such as infants or patients with chronic diseases .

    Comparative Efficacy

    A comparative analysis of this compound with other antibiotics reveals its unique position in treating specific infections resistant to first-line therapies. The following table summarizes key comparisons with alternative antibiotics:

    AntibioticIndicationEfficacy in Resistant CasesNotable Side Effects
    This compoundTyphoid, MeningitisHighAplastic Anemia, Hematotoxicity
    AmpicillinGeneral Bacterial InfectionsModerateAllergic Reactions
    CeftriaxoneMeningitisHighDiarrhea, Rash

    Wirkmechanismus

  • Vergleich Mit ähnlichen Verbindungen

    • Chloramphenicolsuccinat ist einzigartig aufgrund seiner Prodrug-Natur und seiner Breitbandaktivität.
    • Ähnliche Verbindungen umfassen andere Antibiotika wie Tetracycline und Makrolide.

    Biologische Aktivität

    Chloramphenicol succinate (CAPS) is a prodrug form of chloramphenicol, an antibiotic known for its broad-spectrum antibacterial properties. This article explores the biological activity of CAPS, focusing on its pharmacodynamics, pharmacokinetics, toxicological effects, and clinical implications, supported by relevant case studies and research findings.

    This compound is hydrolyzed in the body to release chloramphenicol, which exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits protein synthesis by blocking the peptidyl transferase activity, thus preventing the formation of peptide bonds during translation . The specific interaction occurs at residues A2451 and A2452 in the 23S rRNA, effectively halting bacterial growth .

    Pharmacokinetics

    The pharmacokinetic profile of CAPS is characterized by variability in absorption and distribution:

    • Absorption : CAPS is rapidly absorbed, with a peak plasma concentration (C_max) achieved within 1 hour after administration. Studies indicate that a 1g oral dose leads to a mean C_max of 11.2 µg/mL .
    • Volume of Distribution : The volume of distribution ranges from 0.2 to 3.1 L/kg, indicating significant tissue penetration .
    • Protein Binding : CAPS exhibits a high degree of protein binding (57-92%) in plasma, influencing its bioavailability and therapeutic efficacy .
    • Metabolism and Elimination : The drug is metabolized primarily through hydrolysis to chloramphenicol and eliminated via urine, with approximately 30% excreted unchanged . The half-life in patients with normal renal function ranges from 0.6 to 2.7 hours .

    Toxicological Effects

    This compound has been associated with several adverse effects:

    • Haemotoxicity : Research has demonstrated that CAPS can induce dose-dependent reticulocytopenia and anemia in animal models. A study involving guinea pigs showed that doses of 825 mg/kg for 16 days resulted in reduced reticulocyte counts and hypocellular bone marrow, mimicking the reversible bone marrow depression seen in humans .
    • Aplastic Anemia : Although CAPS did not induce aplastic anemia in rodent models, it is crucial to note that chloramphenicol has been linked to this serious condition in humans, often occurring weeks after treatment initiation . This highlights the need for careful monitoring during therapy.

    Case Studies and Research Findings

    Several studies have contributed to our understanding of the biological activity and safety profile of CAPS:

    • Haemotoxicity Study : In a controlled experiment with guinea pigs, various doses of CAPS were administered over multiple days. Results indicated significant changes in erythrocyte values and reticulocyte counts, suggesting a reversible effect on bone marrow function .
      Dose (mg/kg)Erythrocyte Count ChangeReticulocyte Count Change
      2500DecreasedSignificant decrease
      3500DecreasedSignificant decrease
      825Returned to normal at day 63Significant decrease at day 1
    • In Vitro Studies : Research demonstrated that chloramphenicol and its succinate form inhibit colony formation in erythroid progenitors in a concentration-dependent manner, providing insight into their potential effects on hematopoiesis .
    • Cardioprotection Study : Another study highlighted the cardioprotective effects of chloramphenicol during ischemia-reperfusion injury in isolated hearts, suggesting potential therapeutic applications beyond its antibiotic properties .

    Clinical Implications

    This compound has been indicated for serious bacterial infections where other treatments are ineffective or contraindicated. However, due to its narrow therapeutic index and associated risks (e.g., blood dyscrasias), it is typically reserved for specific cases under close medical supervision .

    Eigenschaften

    IUPAC Name

    4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21)/t10-,13-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LIRCDOVJWUGTMW-ZWNOBZJWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16Cl2N2O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    982-57-0 (succinate hydrochloride salt)
    Record name Chloramphenicol succinate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544943
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID8048155
    Record name Chloramphenicol succinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8048155
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    423.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Chloramphenicol succinate is hydrolyzed into the active chloramphenicol. Chloramphenicol resembles uridine-5'-phosphate. It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of _E. coli_, which prevents translation.
    Record name Chloramphenicol succinate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB07565
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    3544-94-3
    Record name Chloramphenicol succinate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3544-94-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Chloramphenicol succinate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544943
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Chloramphenicol succinate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB07565
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name chloramphenicol hemisuccinate
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756676
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Chloramphenicol succinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8048155
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name [2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hydrogen [R-(R*,R*)]-succinate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.537
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CHLORAMPHENICOL SUCCINATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCX619U9A1
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Chloramphenicol succinate
    Reactant of Route 2
    Reactant of Route 2
    Chloramphenicol succinate
    Reactant of Route 3
    Reactant of Route 3
    Chloramphenicol succinate
    Reactant of Route 4
    Chloramphenicol succinate
    Reactant of Route 5
    Chloramphenicol succinate
    Reactant of Route 6
    Chloramphenicol succinate
    Customer
    Q & A

    Q1: What is Chloramphenicol Succinate?

    A1: this compound (CAPS) is a prodrug of Chloramphenicol (CAP), an antibiotic effective against a broad range of bacterial infections. CAPS itself is inactive and requires hydrolysis to release the active CAP.

    Q2: How does Chloramphenicol exert its antibacterial effect?

    A2: Chloramphenicol acts as a bacteriostatic antibiotic by binding to the bacterial ribosome, specifically at the 50S subunit. [] This binding interferes with the peptidyl transferase activity, thereby inhibiting protein synthesis and preventing bacterial growth. []

    Q3: What is the molecular formula and weight of this compound?

    A3: The molecular formula of CAPS is C15H15Cl2N2O8, and its molecular weight is 407.18 g/mol.

    Q4: Is there any spectroscopic data available for this compound?

    A4: While the provided research papers do not extensively discuss spectroscopic data for CAPS, several studies utilize techniques like High-Performance Liquid Chromatography (HPLC) [, ] and Gas Chromatography (GC) [] for analysis and quantification, indicating the applicability of these methods.

    Q5: How does the pharmacokinetic profile of this compound differ from that of Chloramphenicol?

    A5: CAPS, being a prodrug, requires hydrolysis to release the active CAP. This hydrolysis occurs primarily in the liver. [, ] Consequently, the bioavailability of CAP after intravenous CAPS administration is lower than after oral administration of CAP palmitate. [, ]

    Q6: What is the bioavailability of Chloramphenicol after intravenous this compound administration?

    A6: The bioavailability of CAP after intravenous CAPS administration is approximately 64-71% in older infants and children, while it is significantly higher (around 93%) in premature infants. [] This difference is attributed to the lower renal clearance of CAPS in premature infants, allowing more time for hydrolysis into CAP. []

    Q7: Does the rate of intravenous infusion impact the bioavailability of Chloramphenicol after this compound administration?

    A7: Studies indicate that adjusting the infusion duration of CAPS to either 5 or 120 minutes does not significantly affect the amount of unhydrolyzed CAPS lost in urine. []

    Q8: Does the oral administration route offer any advantages for Chloramphenicol therapy?

    A8: Oral administration of Chloramphenicol palmitate shows superior bioavailability compared to intravenous CAPS. [, ] Additionally, there is a stronger correlation between the oral dose of Chloramphenicol palmitate and the area under the serum concentration-time curve (AUC), implying more predictable drug levels. [, ]

    Q9: What are the common routes of administration for this compound?

    A9: this compound is typically administered intravenously, especially in cases of severe illness where oral absorption may be compromised. [, , ]

    Q10: What are the implications of urinary excretion of unhydrolyzed this compound?

    A10: The urinary excretion of unhydrolyzed CAPS represents a loss of the drug before conversion to the active form, impacting the overall bioavailability of CAP. [, ] This highlights the importance of monitoring serum CAP levels to ensure therapeutic efficacy.

    Q11: Are there any age-related differences in Chloramphenicol pharmacokinetics?

    A11: Yes, age plays a significant role in CAP pharmacokinetics. Studies show that younger neonates exhibit higher CAPS concentrations and a later time to peak CAP concentration compared to older neonates after intravenous CAPS administration. [] This highlights the need for age-appropriate dosing and monitoring in pediatric populations.

    Q12: How does this compound interact with drug transporters?

    A12: While specific details regarding interactions with drug transporters are not extensively discussed in the provided research, one study reports that this compound might interact with succinate transporters in mitochondria. [] This interaction could potentially contribute to the drug's toxicity profile by interfering with mitochondrial energy production.

    Q13: What are the known toxicities associated with Chloramphenicol and this compound?

    A13: Both CAP and CAPS are known for their potential hematological toxicity, particularly bone marrow suppression. This toxicity can manifest as reversible bone marrow depression or, in severe cases, irreversible aplastic anemia. [, , , ]

    Q14: Are there any specific patient populations that are more susceptible to Chloramphenicol toxicity?

    A14: Neonates, particularly premature infants, are at a higher risk of developing a potentially fatal condition known as "Gray Baby Syndrome" due to their underdeveloped glucuronidation capacity, leading to CAP accumulation. [, ]

    Q15: Does Chloramphenicol interact with other medications?

    A15: Yes, CAP exhibits significant drug interactions, particularly with phenobarbital and phenytoin. Co-administration of CAPS with phenobarbital results in decreased serum CAP concentrations, potentially reducing its efficacy. [] Conversely, concurrent use with phenytoin leads to elevated CAP levels, increasing the risk of toxicity. []

    Q16: How does Chloramphenicol resistance develop in bacteria?

    A16: Bacterial resistance to CAP primarily emerges through enzymatic inactivation of the drug. This inactivation is commonly mediated by chloramphenicol acetyltransferases, enzymes that modify the CAP molecule, rendering it ineffective. []

    Q17: What analytical methods are commonly employed for the detection and quantification of this compound and Chloramphenicol?

    A17: High-Performance Liquid Chromatography (HPLC) is widely used for measuring both CAPS and CAP concentrations in biological samples like serum and urine. [, , , , , , , , ] Other methods, including Gas Chromatography (GC) [] and immunoassays, [, ] have also been explored for CAP detection and quantification.

    Q18: Are there any specific considerations for analytical method validation when dealing with this compound and Chloramphenicol?

    A18: Validation of analytical methods is crucial to ensure accurate, reliable, and reproducible results. [] For CAPS and CAP analysis, key parameters include selectivity, sensitivity, accuracy, precision, linearity, range, and stability. It's essential to validate the method for each specific matrix (e.g., serum, urine) and consider potential interferences.

    Q19: What are some potential research avenues for Chloramphenicol and its derivatives?

    A19: Further research could focus on developing novel CAP derivatives with improved pharmacokinetic properties, reduced toxicity, and enhanced activity against resistant strains. [] Exploring drug delivery systems to target specific tissues and reduce systemic exposure is another promising area. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.